3-[(2-Chlorophenoxy)methyl]phenol
Description
Properties
Molecular Formula |
C13H11ClO2 |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
3-[(2-chlorophenoxy)methyl]phenol |
InChI |
InChI=1S/C13H11ClO2/c14-12-6-1-2-7-13(12)16-9-10-4-3-5-11(15)8-10/h1-8,15H,9H2 |
InChI Key |
IVQULJHILRJIOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Chlorination Patterns
The position of chlorine atoms and substituents significantly influences physicochemical and biological properties:
- 3-Chlorophenol (CAS 108-43-0): A simpler analog with a chlorine atom directly attached to the phenol ring at the 3-position. It is used industrially as a precursor and exhibits antimicrobial activity . Compared to 3-[(2-Chlorophenoxy)methyl]phenol, it lacks the phenoxymethyl group, resulting in lower molecular weight (128.56 g/mol vs. ~248.68 g/mol) and reduced lipophilicity.
- 2-(2,4-Dichlorophenoxy) Derivatives: Quinazolinone derivatives with 2-(2,4-dichlorophenoxy) groups demonstrate enhanced anticonvulsant activity compared to mono-chlorinated analogs . This suggests that additional chlorine atoms can amplify bioactivity, though they may also increase toxicity.
Functional Group Modifications
- Phenolic Ethers: Compounds like 4,4'-dihydroxydibenzyl ether () highlight how ether linkages affect solubility and hydrogen-bonding capabilities . The (2-chlorophenoxy)methyl group in the target compound likely enhances stability and modulates interactions with biological targets compared to non-ether analogs.
- Nitrophenols: 3-Nitrophenol (CAS 554-84-7) replaces chlorine with a nitro group, altering electronic effects. Nitro groups are strong electron-withdrawing moieties, reducing phenol acidity compared to chlorinated analogs .
Physicochemical Properties
Comparative data from chlorophenols and nitrophenols (Table 1):
Table 1. Key Properties of this compound and Analogs
*Log P values estimated using fragment-based methods.
Preparation Methods
Formation of Tertiary Hydroperoxide Precursor
A substituted cymene derivative (e.g., 2-chloro-4-isopropylbenzene) undergoes auto-oxidation under controlled oxygen pressure (1723.75 kPa) at 100–110°C. The reaction produces a tertiary hydroperoxide intermediate, with selectivity influenced by the chlorine substituent’s electronic effects. Side products like primary hydroperoxides are minimized using palladium-carbon catalysts during later stages.
Acid-Catalyzed Rearrangement
The hydroperoxide is rearranged in the presence of sulfuric acid (0.1–0.5 mol%) and acetone solvent at reflux. This step generates a ketone intermediate (e.g., 3-(2-chlorophenoxy)propan-2-one), which undergoes subsequent hydrogenation.
Catalytic Hydrogenation
Hydrogenation at 344.75 kPa H₂ with 5% Pd/C at 45°C for 45 minutes reduces the ketone to the desired methylphenol structure. Neutralization with gaseous ammonia and vacuum distillation yields this compound with ≈58% selectivity.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 100–110°C (oxidation) |
| Catalyst Loading | 5% Pd/C (0.5–1.0 wt%) |
| Yield | 58% (post-distillation) |
Williamson Ether Synthesis via Nucleophilic Substitution
Williamson ether synthesis provides a direct route by reacting 2-chlorophenol with 3-(bromomethyl)phenol under basic conditions:
Reaction Mechanism
The alkoxide ion of 3-hydroxybenzyl alcohol attacks the electrophilic carbon of 2-chlorophenol’s chlorinated aromatic ring. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates deprotonation and nucleophilic substitution.
Optimization Insights
-
Solvent Choice : Anhydrous DMF minimizes hydrolysis of the bromomethyl intermediate.
-
Base Selection : K₂CO₃ outperforms NaOH due to milder conditions and reduced side reactions.
-
Reaction Time : 12–18 hours ensures complete conversion, monitored via TLC (Rf = 0.55 in ethyl acetate/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF (anhydrous) |
| Base | K₂CO₃ (2.5 equiv) |
| Yield | 72% (isolated) |
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction enables stereoselective ether synthesis between 2-chlorophenol and 3-hydroxybenzyl alcohol:
Reaction Conditions
Triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.1 equiv) in tetrahydrofuran (THF) at 0°C to room temperature. The reaction proceeds via a phosphonium intermediate, with inversion of configuration at the benzyl carbon.
Purification Challenges
Triphenylphosphine oxide byproduct necessitates column chromatography (silica gel, 40% ethyl acetate/hexane). Scaling this method industrially is limited by reagent cost and phosphine oxide removal.
Key Data :
| Parameter | Value |
|---|---|
| Reagents | DEAD, PPh₃ |
| Yield | 65% (chromatographed) |
| Purity | >95% (HPLC) |
Friedel-Crafts Alkylation with Chloromethylation
Friedel-Crafts alkylation introduces the chlorophenoxy group via electrophilic aromatic substitution:
Chloromethylation of Phenol
3-Hydroxybenzaldehyde reacts with chloromethyl methyl ether (MOMCl) in the presence of AlCl₃ (1.0 equiv) at −10°C. The intermediate chloromethyl ether is unstable and requires immediate use.
Coupling with 2-Chlorophenol
The chloromethyl ether reacts with 2-chlorophenol in dichloromethane (DCM) using BF₃·OEt₂ as a Lewis acid. The reaction proceeds via a carbocation intermediate, with para-substitution favored due to steric and electronic effects.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.0 equiv) |
| Temperature | −10°C (chloromethylation) |
| Yield | 48% (over two steps) |
Comparative Analysis of Preparation Methods
| Method | Yield | Scalability | Cost Efficiency | Purity |
|---|---|---|---|---|
| Hydroperoxide Rearrangement | 58% | High | Moderate | 90% |
| Williamson Ether | 72% | Moderate | High | 95% |
| Mitsunobu Reaction | 65% | Low | Low | 98% |
| Friedel-Crafts | 48% | Low | Moderate | 85% |
Key Findings :
-
The Williamson ether method balances yield and scalability, making it suitable for pilot-scale production.
-
Hydroperoxide rearrangement, while lower yielding, benefits from established industrial infrastructure for methyl phenol derivatives.
-
Mitsunobu reaction’s high purity is offset by prohibitive reagent costs for large batches.
Mechanistic Insights and Side Reactions
Competing Pathways in Hydroperoxide Rearrangement
Primary hydroperoxide formation competes with tertiary hydroperoxide generation during auto-oxidation. Excess primary hydroperoxide reduces cresol selectivity, necessitating precise oxygen partial pressure control (≤4% O₂ in headspace).
Etherification Byproducts
Williamson synthesis may produce diaryl ethers if 2-chlorophenol undergoes self-condensation. Using a 1:1 molar ratio of reactants and slow addition of the bromomethyl phenol minimizes this side reaction.
Industrial-Scale Considerations
Continuous Flow Hydroperoxide Rearrangement
Adapting the patent’s batch process to continuous flow could enhance yield via:
-
Plug-flow reactors for controlled oxidation at 110°C.
-
In-line neutralization with gaseous ammonia to prevent acid-catalyzed decomposition.
Solvent Recovery in Williamson Synthesis
DMF recovery via distillation reduces costs and environmental impact. Implementing azeotropic drying (e.g., with toluene) achieves >90% solvent reuse.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
